molecular formula C15H25N5O3S B5579329 1-(5,6-dimethylpyrimidin-4-yl)-4-(morpholin-4-ylsulfonyl)-1,4-diazepane

1-(5,6-dimethylpyrimidin-4-yl)-4-(morpholin-4-ylsulfonyl)-1,4-diazepane

Cat. No. B5579329
M. Wt: 355.5 g/mol
InChI Key: QLPHQJVBULTTMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(5,6-dimethylpyrimidin-4-yl)-4-(morpholin-4-ylsulfonyl)-1,4-diazepane involves complex processes, including asymmetric synthesis techniques for producing novel beta-lactam derivatives with piperazine, morpholine, and 1,4-diazepane annulations. These methods provide valuable starting materials for further chemical modifications (Van Brabandt et al., 2006). Additionally, the synthesis of 4-aryl-2,3,6,7-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepin-6-ones showcases the versatility in forming pyrimidine-based structures (Insuasty et al., 1998).

Molecular Structure Analysis

The molecular structure of related compounds reveals significant electronic polarization within the pyrimidine components, indicating a high level of substitution and planarity. Intramolecular N-H...O hydrogen bonds contribute to the stability of these molecules, forming sheets linked by hydrogen bonds in different arrangements (Orozco et al., 2008).

Chemical Reactions and Properties

The compound and its analogs participate in various chemical reactions, showcasing their reactivity and potential as intermediates for further chemical synthesis. For example, aminomethylation reactions with morpholinium and N-methylmorpholinium derivatives lead to complex structures with potential applications in medicinal chemistry (Dotsenko et al., 2016).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the compound's behavior under different conditions. The structure of adducts like methylthiourea: 1,4-dioxane and 1,1-dimethylthiourea: morpholine provides insights into the hydrogen bonding and layer structures, affecting the physical properties of these compounds (Taouss & Jones, 2016).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability, and degradation pathways, are fundamental for applications in synthesis and drug development. The synthesis and properties of derivatives like 5,6-dihydrodipyrrolo[1,2-d;2′,1′-g][1,4]diazepin-11-one reveal the potential for creating novel compounds with specific chemical behaviors (Johnston & Mcnab, 2009).

Scientific Research Applications

Chemistry of Stable Iminopropadienones

  • Application: Synthesis of diazepine derivatives.
  • Findings: The compound is involved in the synthesis of various diazepine derivatives, showcasing its utility in organic chemistry and synthesis of complex molecules (H. Bibas et al., 2002).

Nucleophilic Substitution Reactions

  • Application: Synthesis of new maleimides and other chemical derivatives.
  • Findings: The compound plays a role in the formation of novel chemical structures, demonstrating its versatility in chemical reactions (O. A. Kolyamshin et al., 2021).

Synthesis of Neurotropic Compounds

  • Application: Development of compounds with anticonvulsant activity and sedative properties.
  • Findings: The compound is instrumental in synthesizing neurotropic compounds, highlighting its potential in medicinal chemistry (E. Paronikyan et al., 2010).

Ring Opening Reactions

  • Application: Formation of complex organic molecules.
  • Findings: The compound is key in ring-opening reactions, indicating its role in advanced organic synthesis (P. Šafár̆ et al., 2000).

Synthesis of Pyrimidinones

  • Application: Formation of diazepin-6-ones.
  • Findings: The compound aids in the synthesis of pyrimidinones, showcasing its significance in the synthesis of heterocyclic compounds (B. Insuasty et al., 1998).

Design of Anticonvulsant Agents

  • Application: Development of new anticonvulsant agents.
  • Findings: The compound contributes to the synthesis of potential anticonvulsant agents, indicating its relevance in pharmacology (K. Kamiński et al., 2015).

Synthesis of Pyrimidines

  • Application: Development of novel pyrimidine derivatives.
  • Findings: The compound is used in the synthesis of unique pyrimidine structures, emphasizing its role in organic synthesis (K. Pfoertner, 1975).

Asymmetric Synthesis

  • Application: Creation of novel piperazine, morpholine, and diazepane derivatives.
  • Findings: The compound facilitates asymmetric synthesis, highlighting its use in producing structurally diverse compounds (Willem Van Brabandt et al., 2006).

properties

IUPAC Name

4-[[4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]sulfonyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O3S/c1-13-14(2)16-12-17-15(13)18-4-3-5-19(7-6-18)24(21,22)20-8-10-23-11-9-20/h12H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPHQJVBULTTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCCN(CC2)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5,6-Dimethylpyrimidin-4-yl)-4-(morpholin-4-ylsulfonyl)-1,4-diazepane

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